molecular formula C7H9Cl3N2 B2950546 1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride CAS No. 2490435-86-2

1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride

Cat. No.: B2950546
CAS No.: 2490435-86-2
M. Wt: 227.51
InChI Key: XGUFGKSLAKFHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2·HCl. It is a derivative of pyridine, a six-membered aromatic ring containing nitrogen. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5,6-dichloropyridine with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
  • 1-(5,6-Dichloropyridin-3-yl)ethan-1-amine

Comparison: 1-(5,6-Dichloropyridin-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethanamine group. This structural configuration imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(5,6-dichloropyridin-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c1-4(10)5-2-6(8)7(9)11-3-5;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUFGKSLAKFHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(N=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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